![molecular formula C22H20N4O4S B2673963 N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 843630-52-4](/img/structure/B2673963.png)
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with 2-chloroquinoxaline in the presence of a base to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Various substitution reactions can occur at the quinoxaline ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
科学研究应用
Cancer Treatment
Case Study: Inhibition of PI3K/mTOR Pathway
Research has demonstrated that XL765 effectively inhibits the PI3K/mTOR signaling pathway in various cancer cell lines. A study published in PubChem reported that XL765 showed selective inhibition of PI3K activity, leading to reduced tumor growth in preclinical models . This makes it a potential therapeutic agent for cancers characterized by dysregulation of this pathway.
Antineoplastic Agent
XL765 has been evaluated for its antineoplastic properties. In vitro studies indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest .
Pharmacokinetics and Safety Profile
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that XL765 has favorable absorption characteristics when administered orally. A study indicated a mean clearance rate of 4.06 L/h/kg and a half-life of approximately 1 hour after intravenous administration . Additionally, it demonstrated good bioavailability (23%) when given orally .
Toxicity Assessments
Acute toxicity studies on animal models revealed that XL765 was well-tolerated at high doses (up to 1000 mg/kg), with no significant adverse effects observed . This safety profile supports its further development as a therapeutic agent.
Comparative Applications Table
作用机制
The mechanism of action of N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and potentially enhance the effectiveness of other anticancer therapies .
相似化合物的比较
Similar Compounds
7-[(3,5-Dimethoxyphenyl)amino]quinoxaline derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial activities.
3-Cyano-N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide: Another derivative with potential biological activities.
Uniqueness
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit FGFRs sets it apart from other quinoxaline derivatives, making it a promising candidate for further research and development in oncology .
生物活性
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide, also known as XL765, is a compound of significant interest due to its biological activity, particularly its role as a selective inhibitor of phosphoinositide 3-kinase (PI3K). This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The chemical formula for this compound is C₃₁H₂₉N₅O₆S. Its structure features a quinoxaline moiety linked to a benzenesulfonamide group, contributing to its pharmacological properties.
XL765 selectively inhibits the activity of PI3K, a key enzyme in the phosphoinositide signaling pathway that regulates various cellular functions including growth, proliferation, and survival. By inhibiting PI3K, XL765 can induce apoptosis in cancer cells and has shown potential in treating various malignancies.
Anticancer Activity
- Inhibition of Tumor Growth : XL765 has demonstrated significant anticancer activity across various cancer cell lines. In vitro studies show that it effectively reduces cell viability and induces apoptosis in cancer cells by disrupting PI3K signaling pathways .
-
Case Studies :
- A study highlighted the compound's efficacy against human tumor xenografts in mice, where it significantly reduced tumor size compared to control groups .
- Another investigation reported that XL765 enhanced the effects of chemotherapy drugs like doxorubicin, suggesting a potential role in combination therapy .
Anti-inflammatory Properties
XL765 has also been identified as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. By modulating this pathway, XL765 may offer therapeutic benefits in conditions characterized by excessive inflammation, such as autoimmune diseases and metabolic disorders .
In Vitro Efficacy Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (epidermoid carcinoma) | 0.75 | PI3K inhibition |
Jurkat (T-cell leukemia) | 1.2 | Induction of apoptosis |
HT29 (colon cancer) | 0.65 | Disruption of survival signaling |
Pharmacokinetics and Safety Profile
XL765 has been evaluated for its pharmacokinetic properties:
Parameter | Value |
---|---|
Bioavailability | ~60% |
Half-life | 4 hours |
Metabolism | Hepatic |
Excretion | Renal |
属性
IUPAC Name |
N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-12-15(13-17(14-16)30-2)23-21-22(25-20-11-7-6-10-19(20)24-21)26-31(27,28)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOCXJLJMKJXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。